molecular formula C17H19NO4 B14158524 N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide CAS No. 902035-46-5

N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide

Cat. No.: B14158524
CAS No.: 902035-46-5
M. Wt: 301.34 g/mol
InChI Key: PVPTVYCBQCQWGA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-ethyl-7-methyl-2-oxochromen-5-yl, which is then reacted with chloroacetic acid to form the intermediate 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid.

    Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine under controlled conditions to yield the final product, this compound.

    Reaction Conditions: The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using reagents like alkyl halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide has several scientific research applications :

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its coumarin core is known to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential to inhibit enzymes like DNA gyrase, which is crucial for bacterial replication.

    Industrial Applications: The compound’s unique structural features make it useful in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide involves its interaction with specific molecular targets :

    Enzyme Inhibition: The compound is known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth.

    Pathway Modulation: In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide can be compared with other coumarin derivatives :

    N-cyclopropyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide: This compound has a similar structure but with different substituents, leading to variations in biological activity.

    N-cyclopropyl-2-(4-methoxyphenyl)-2-oxochromen-7-yl)oxyacetamide: The presence of a methoxy group instead of an ethyl group can significantly alter the compound’s reactivity and biological properties.

    N-cyclopropyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide: This compound differs in the position of the substituents on the coumarin ring, which can affect its interaction with biological targets.

Properties

CAS No.

902035-46-5

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-cyclopropyl-2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetamide

InChI

InChI=1S/C17H19NO4/c1-3-11-8-16(20)22-14-7-10(2)6-13(17(11)14)21-9-15(19)18-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,18,19)

InChI Key

PVPTVYCBQCQWGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC3CC3

solubility

25 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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